REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[N:6][CH:7]=1.[C:12]1(C)C=CC=C[C:13]=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C=C>C(#N)C.C(N(CC)CC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:12]([C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[N:6][CH:7]=1)=[CH2:13] |f:5.6.7|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NC(C)=O
|
Name
|
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5.04 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between phosphate buffer (0.1M, pH 6.6) and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate twice more
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with additional phosphate buffer, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The extracts were filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=CC(=NC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 1924.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |